molecular formula C21H23N3O2S B2771792 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 848989-94-6

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2771792
CAS No.: 848989-94-6
M. Wt: 381.49
InChI Key: IBBAKMATNPTHDA-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound characterized by its intricate triazole ring structure and its substitution with tert-butylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactants: : The synthesis starts with the selection of appropriate precursors, which generally include a tert-butylphenyl derivative, a methylphenyl derivative, and sulfur-containing reagents.

  • Reaction Steps

    • The triazole ring is formed through a cyclization reaction involving nitrogen-containing precursors.

    • The incorporation of the sulfanyl group into the triazole ring is achieved through a substitution reaction.

    • Finally, the acetic acid moiety is attached via a carboxylation reaction.

Industrial Production Methods

Industrial production leverages optimized reaction conditions to maximize yield and purity. This often involves:

  • Catalysts: : Use of catalysts such as palladium or platinum to enhance reaction rates.

  • Temperature and Pressure: : Controlled temperature and pressure settings to facilitate the desired transformations.

  • Purification: : Advanced purification techniques, including crystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: : Conversion into sulfoxides or sulfones using reagents like hydrogen peroxide.

  • Reduction: : Reduction of the triazole ring or the sulfanyl group using agents like lithium aluminium hydride.

  • Substitution: : Halogenation or alkylation at various positions on the triazole ring or the phenyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halogens (Br2, I2), alkyl halides (R-X).

Major Products

Scientific Research Applications

Chemistry

  • Catalysis: : As ligands in catalytic cycles for organic transformations.

  • Materials Science: : In the design and synthesis of new materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor of enzymes involved in disease pathways.

  • Biomolecular Probes: : As a probe in studying biological processes at the molecular level.

Medicine

  • Drug Development: : Precursor for developing new pharmaceutical compounds.

  • Antimicrobial Agents: : Potential antimicrobial properties against bacteria and fungi.

Industry

  • Polymer Science: : As a monomer or cross-linking agent in polymer synthesis.

Mechanism of Action

The compound exerts its effects through several mechanisms, including:

  • Molecular Interaction: : Binding to specific proteins or enzymes, altering their activity.

  • Pathway Modulation: : Affecting biological pathways by interacting with key molecular targets.

Molecular Targets and Pathways

  • Enzymes: : Inhibition of enzymes such as kinases or proteases.

  • Receptors: : Interaction with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with an ethyl group instead of a methyl group.

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with a methoxy group.

  • 2-{[5-(4-tert-butylphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with a fluorophenyl group.

Uniqueness

  • The presence of both tert-butylphenyl and methylphenyl groups, combined with the triazole and sulfanyl functionalities, imparts unique chemical reactivity and biological activity to this compound, distinguishing it from its analogs.

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-5-11-17(12-6-14)24-19(22-23-20(24)27-13-18(25)26)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBAKMATNPTHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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